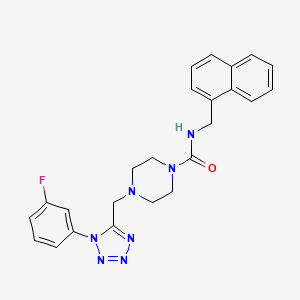

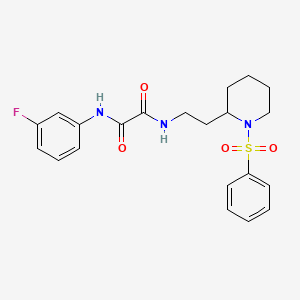

1-((3,4-dimethyl-5-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((3,4-dimethyl-5-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole, also known as DMSPI, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), which is a family of enzymes that play important roles in various cellular processes, including cell growth, differentiation, and apoptosis. We will also list future directions for further research on this compound.

Aplicaciones Científicas De Investigación

Modification of Peptides and Proteins

One application involves the modification of peptides and proteins using dansyl derivatives, which are related to the sulfonyl-imidazole class. These derivatives have been shown to couple under mild basic conditions to the imidazole moiety of histidine, the phenolic ring of tyrosine, and the epsilon-amino function of lysine. This modification technique has been applied to several peptides and proteins, demonstrating the compound's utility in biochemistry and molecular biology research (Buchta & Fridkin, 1985).

Model Studies for Tetrahydrofolate Coenzyme

Another study presents a model of tetrahydrofolate coenzyme for the transfer of ethylidyne units to various nucleophiles. This research highlights the compound's role in understanding one-carbon transfer reactions, which are fundamental in bioorganic chemistry and medicinal research (Zhao Bing & Cheng Jin, 1997).

Metabolic Stabilization of Radiosensitizers

The compound's class, 4-nitro-5-sulfonylimidazoles, has been studied for its potential in enhancing the effectiveness of hypoxic cell radiation sensitizers. These studies focus on the stabilization of such agents against rapid decomposition, demonstrating the application of sulfonyl-imidazoles in developing more efficient treatments for hypoxic tumors (Heindel et al., 1987).

Tautomeric Behavior and Molecular Conformation Studies

Research has been conducted on sulfonamide derivatives to understand their tautomeric behavior and molecular conformation, which are crucial for their pharmaceutical and biological activities. These studies utilize spectroscopic methods to identify conformers, shedding light on the compound's significance in drug design and development (Erturk et al., 2016).

Synthesis of Diversely Substituted Imidazoles

There is also research on the synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles, which showcases the versatility of sulfonyl-imidazole compounds in organic synthesis. This methodology provides a pathway for the creation of various imidazole derivatives with potential applications in pharmaceuticals and materials science (Delest et al., 2008).

Propiedades

IUPAC Name |

1-(3,4-dimethyl-5-nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S/c1-12-10-15(11-16(13(12)2)20(21)22)25(23,24)19-9-8-18-17(19)14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUQXHBJQXRMAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)N2CCN=C2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3,4-dimethyl-5-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide](/img/structure/B2851824.png)

![2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide](/img/structure/B2851825.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2851828.png)

![Dihydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole-1,3(2H)-dione hydrochloride](/img/structure/B2851830.png)

![2-[[1-(3,5-Difluorophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2851834.png)

![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2851835.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2851839.png)

![N-cyclohexyl-1-((3-fluorobenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2851840.png)